molecular formula C19H12ClN5OS B11046191 2-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

2-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B11046191
M. Wt: 393.8 g/mol
InChI Key: SQYRAVWSDJODKN-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-6-(2-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure combining a triazole ring, a thiadiazole ring, and aromatic substituents, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-6-(2-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Coupling Reactions: The final step involves coupling the triazole-thiadiazole core with the 5-chloro-2-methoxyphenyl and 2-quinolyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-6-(2-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole-thiadiazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-6-(2-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules and heterocyclic systems.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(2-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Quinolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(5-Chloro-2-methoxyphenyl)-6-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-6-(2-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its combination of the 5-chloro-2-methoxyphenyl and 2-quinolyl groups, which impart unique electronic and steric properties

Properties

Molecular Formula

C19H12ClN5OS

Molecular Weight

393.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H12ClN5OS/c1-26-16-9-7-12(20)10-13(16)17-22-23-19-25(17)24-18(27-19)15-8-6-11-4-2-3-5-14(11)21-15/h2-10H,1H3

InChI Key

SQYRAVWSDJODKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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